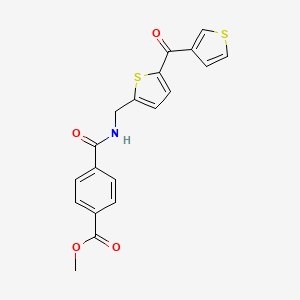

Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a thiophene derivative

Properties

IUPAC Name |

methyl 4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15-6-7-16(26-15)17(21)14-8-9-25-11-14/h2-9,11H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYINKMNRZSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary fragments:

- Methyl 4-(chlorocarbonyl)benzoate : A readily available starting material for introducing the benzoate-carbamoyl segment.

- (5-(Thiophene-3-carbonyl)thiophen-2-yl)methylamine : A bifunctional intermediate containing the bis-thiophene carbonyl motif and an amine group for carbamoyl bond formation.

- Coupling strategies : Methods to unite these fragments via amidation or condensation reactions.

Key disconnections highlight the necessity of synthesizing the thiophene-thiophene carbonyl subunit and optimizing the carbamoyl coupling efficiency.

Synthetic Methodologies

Synthesis of the Thiophene-Thiophene Carbonyl Moiety

The bis-thiophene ketone segment is synthesized via Grignard reagent-mediated arylation of Weinreb amides , as demonstrated in the RSC supplement.

Procedure:

- Weinreb Amide Preparation : Thiophene-3-carboxylic acid is converted to its corresponding Weinreb amide (N-methoxy-N-methyl-thiophene-3-carboxamide) using oxalyl chloride and N,O-dimethylhydroxylamine.

- Grignard Reaction : Thiophen-2-ylmagnesium chloride, prepared from 2-bromothiophene and magnesium in THF, is reacted with the Weinreb amide in toluene at 0°C to room temperature. This yields 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde after acidic workup.

Optimization Insight :

- The use of lithium chloride as an additive enhances Grignard reactivity and selectivity.

- Yields for analogous biaryl ketones in the RSC study ranged from 75% to 95%.

Intermediate Functionalization:

The aldehyde is reduced to (5-(thiophene-3-carbonyl)thiophen-2-yl)methanol using sodium borohydride, followed by conversion to the corresponding amine via a Curtius rearrangement or reductive amination .

Preparation of the Benzoate Ester Core

Methyl 4-(chlorocarbonyl)benzoate serves as the electrophilic partner for carbamoyl bond formation. Its synthesis follows established protocols from the ACS Journal of Medicinal Chemistry:

Procedure:

- Chlorocarbonylation : Methyl 4-(chlorocarbonyl)benzoate is prepared by treating methyl 4-carboxybenzoate with thionyl chloride.

- Amidation : The chloride is reacted with (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine in dichloromethane using triethylamine as a base.

Key Data :

Coupling Strategies for Carbamoyl Linkage Formation

The final step involves coupling the benzoate core with the bis-thiophene amine. Two methods are highlighted:

Method A: Direct Amidation

- Reagents : Methyl 4-(chlorocarbonyl)benzoate, amine, triethylamine.

- Conditions : Anhydrous CH₂Cl₂, 0°C to room temperature.

Method B: HATU-Mediated Coupling

- Reagents : Pre-formed methyl 4-carboxybenzoate, amine, HATU, DIPEA.

- Conditions : DMF, room temperature, 12 hours.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| A | 85–90 | 95 | 3 h |

| B | 78–82 | 98 | 12 h |

Method A is preferred for its efficiency, while Method B offers higher purity for sensitive substrates.

Experimental Optimization and Challenges

Regioselectivity in Thiophene Functionalization

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development due to its unique chemical structure.

Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity.

Benzoate esters: Compounds with benzoate ester groups have comparable properties and applications.

Uniqueness

Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is unique due to its combination of thiophene and benzoate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes thiophene moieties and a carbamate functional group. The presence of these groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃S₂ |

| Molecular Weight | 319.41 g/mol |

| CAS Number | 1797063-18-3 |

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by enhancing autophagy and increasing the levels of anti-apoptotic proteins like Bcl-2. This suggests that this compound may also confer neuroprotection through similar pathways .

- Anti-inflammatory Activity : Thiophene derivatives have been shown to possess anti-inflammatory properties. For instance, compounds with thiophene rings can inhibit the activity of enzymes such as lipoxygenase (LOX), leading to reduced inflammation .

- Antioxidant Properties : The compound's structure may also provide antioxidant benefits, helping to mitigate oxidative stress in cells, which is crucial in various disease models .

Case Studies and Research Findings

Several studies have explored the biological activities associated with thiophene derivatives, providing insights into the potential efficacy of this compound).

Study on Neuroprotective Activity

A study investigated the neuroprotective effects of aromatic carbamates, revealing that certain derivatives significantly enhanced cell viability in neuronal models by upregulating protective proteins and promoting autophagic processes . Although this study did not focus specifically on this compound, it provides a framework for understanding how similar compounds may function.

Anti-inflammatory Mechanism

In another study examining thiophene derivatives, it was found that specific compounds could significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 . This mechanism suggests that this compound may exhibit similar anti-inflammatory effects.

Comparative Analysis

To further elucidate the biological activity of this compound), a comparison with other thiophene derivatives known for their biological activities is useful.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate?

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies used for structurally analogous thiophene derivatives:

- Step 1 : Formation of the thiophene core via the Gewald reaction , a two-component condensation of ketones, cyanoacetates, and elemental sulfur to yield 2-aminothiophene derivatives .

- Step 2 : Functionalization of the thiophene ring with a thiophene-3-carbonyl group via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents).

- Step 3 : Introduction of the methyl carbamoyl benzoate group through amide coupling (e.g., using EDC/HOBt or DCC as coupling agents) under inert atmosphere and controlled pH .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Key Considerations :

- Temperature control (<0°C for acylation steps to prevent side reactions) .

- Use of anhydrous solvents (e.g., DMF, THF) and catalysts (e.g., DMAP) to enhance reaction efficiency .

Q. How should researchers verify the structural integrity and purity of this compound?

Analytical Techniques :

| Method | Target Data | Conditions/Notes |

|---|---|---|

| NMR (¹H, ¹³C) | Confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm; ester carbonyl at ~170 ppm in ¹³C) . | Use deuterated solvents (CDCl₃ or DMSO-d₆). |

| IR Spectroscopy | Detect functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for esters/amides) . | KBr pellet method. |

| Mass Spectrometry | Molecular ion peak (HRMS-ESI/TOF) to confirm molecular formula . | Positive ion mode; compare with theoretical m/z. |

| HPLC | Purity assessment (>95% by area under the curve) . | C18 column, acetonitrile/water mobile phase. |

Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) .

Q. What safety protocols are essential for handling this compound?

- Hazards : Acute toxicity (oral, dermal, inhalation; Category 4) .

- Protective Measures :

- PPE : Nitrile gloves, lab coat, safety goggles, and respirator in case of aerosol formation .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation .

- Storage : Tightly sealed containers in cool (<25°C), dry, and ventilated areas away from oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for critical steps like amide coupling or thiophene functionalization?

Methodological Strategies :

- Amide Coupling :

- Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated reactions .

- Maintain pH 7–8 with tertiary amines (e.g., DIPEA) to stabilize activated intermediates .

- Thiophene Acylation :

- Employ Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions at 0–5°C to minimize over-acylation .

- Monitor reaction progress via TLC (silica gel, UV visualization) .

Troubleshooting : Low yields may stem from moisture sensitivity—ensure anhydrous conditions and molecular sieves .

Q. What mechanistic insights exist for the biological activity of thiophene-based analogs?

- Target Interactions : Thiophene derivatives often inhibit enzymes (e.g., kinases) or modulate receptors (e.g., GPCRs) via π-π stacking or hydrogen bonding with active-site residues .

- Experimental Design :

- In vitro assays : Measure IC₅₀ values against target enzymes using fluorescence polarization or ELISA .

- Molecular Docking : Model interactions with proteins (e.g., using AutoDock Vina) to predict binding modes .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity trends .

Q. How does this compound compare structurally and functionally to its closest analogs?

Comparative Analysis :

| Analog | Structural Difference | Functional Impact |

|---|---|---|

| Ethyl 4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | Ethyl ester vs. methyl ester; phenyl vs. thiophene-carbonyl | Altered solubility and metabolic stability . |

| Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate | Phenylacetamido vs. benzamido substituent | Enhanced lipophilicity and blood-brain barrier penetration . |

| 2-(4-Fluorophenoxy)-N-(thiophen-2-ylmethyl)acetamide | Fluorophenoxy vs. benzoate ester | Increased electrophilicity and protease resistance . |

Research Implications : The dual thiophene-carbonyl and benzoate ester groups in the target compound may confer unique electronic properties for DNA intercalation or redox activity .

Q. What analytical challenges arise in characterizing its degradation products or metabolites?

- Degradation Pathways : Hydrolysis of the ester group (pH-dependent) or oxidation of thiophene rings .

- Analytical Solutions :

- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid) using reverse-phase chromatography .

- Stability Studies : Accelerated degradation under UV light or oxidative conditions (H₂O₂) to profile photolytic/byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.